molecular formula C12H18N5O7P B147882 EtdGp CAS No. 133073-61-7

EtdGp

Cat. No. B147882
M. Wt: 375.27 g/mol
InChI Key: PUFBQBFSVWOAOQ-JZWAFDMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EtdGp is a novel and promising compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a synthetic derivative of the naturally occurring compound, etodolac, which is a non-steroidal anti-inflammatory drug (NSAID). EtdGp has been shown to possess unique properties that make it a valuable tool for studying various biological processes.

Scientific Research Applications

EtdGp has been used in various scientific research applications, including cancer research, inflammation research, and neurobiology research. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, EtdGp has been used to study the role of specific proteins in the brain and their involvement in neurological disorders.

Mechanism Of Action

The mechanism of action of EtdGp is not fully understood, but it is thought to modulate the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, a group of signaling molecules involved in inflammation. Additionally, EtdGp has been shown to interact with specific proteins in the brain, which may contribute to its neurological effects.

Biochemical And Physiological Effects

EtdGp has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and modulate the activity of specific proteins in the brain. Additionally, EtdGp has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

EtdGp has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Additionally, EtdGp has unique properties that make it a valuable tool for studying various biological processes. However, there are also some limitations associated with the use of EtdGp in lab experiments. For example, the mechanism of action is not fully understood, and the compound may have off-target effects that could interfere with the interpretation of results.

Future Directions

There are several future directions for the use of EtdGp in scientific research. One area of interest is the development of EtdGp-based therapies for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of EtdGp and its potential off-target effects. Finally, the development of new synthesis methods and purification techniques could improve the availability and purity of EtdGp for use in scientific research.
Conclusion:
EtdGp is a promising compound with unique properties that make it a valuable tool for studying various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and may be useful in the development of new therapies for these conditions. However, further research is needed to fully understand the mechanism of action and potential off-target effects of EtdGp.

Synthesis Methods

EtdGp is synthesized by modifying the chemical structure of etodolac. The synthesis process involves the reaction of etodolac with various reagents to produce EtdGp. The purity of EtdGp is crucial for its use in scientific research, and therefore, the synthesis process must be carefully controlled to ensure high purity.

properties

CAS RN

133073-61-7

Product Name

EtdGp

Molecular Formula

C12H18N5O7P

Molecular Weight

375.27 g/mol

IUPAC Name

[(2S,4R,5R)-5-(5-amino-7-oxo-4,6,9,11-tetrazatricyclo[6.3.0.01,4]undeca-2,9-dien-11-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H18N5O7P/c13-11-15-9(19)8-12(1-2-16(11)12)17(5-14-8)10-7(18)3-6(24-10)4-23-25(20,21)22/h1-2,5-8,10-11,18H,3-4,13H2,(H,15,19)(H2,20,21,22)/t6-,7+,8?,10+,11?,12?/m0/s1

InChI Key

PUFBQBFSVWOAOQ-JZWAFDMGSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O

SMILES

C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O

Canonical SMILES

C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O

synonyms

3,N(4)-etheno-3'-deoxyguanosine monophosphate
3,N(4)-etheno-3'-dGMP
EtdGp

Origin of Product

United States

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